molecular formula C19H23N3O5S B2995450 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380189-53-5

4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2995450
CAS RN: 2380189-53-5
M. Wt: 405.47
InChI Key: QTYXEWPSKVBSFM-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific research community. It is a piperazine derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. The compound has also been shown to have an affinity for various receptors, including the 5-HT1A receptor, the D2 receptor, and the α2-adrenergic receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one are complex and depend on the specific system being studied. The compound has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various ion channels, including the GABA receptor and the NMDA receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments include its high purity, its ease of synthesis, and its well-characterized pharmacological properties. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are numerous future directions for research on 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential direction is to further investigate its potential as a treatment for various disorders, including anxiety, depression, and schizophrenia. Another potential direction is to explore its potential as a modulator of the immune system, as recent studies have suggested that it may have anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective and selective derivatives.

Synthesis Methods

The synthesis of 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 4-(4-Ethoxy-3-methylphenyl)sulfonyl chloride with 1-(2-methoxypyridin-4-yl)piperazine in the presence of a base. The reaction takes place under mild conditions and yields the desired compound in good purity.

Scientific Research Applications

The scientific research application of 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is diverse. It has been studied extensively for its potential in treating various disorders, including anxiety, depression, and schizophrenia. The compound has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-(4-ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-4-27-17-6-5-16(11-14(17)2)28(24,25)21-9-10-22(19(23)13-21)15-7-8-20-18(12-15)26-3/h5-8,11-12H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYXEWPSKVBSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxy-3-methylbenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

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